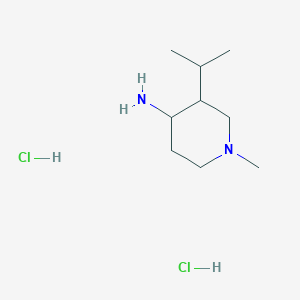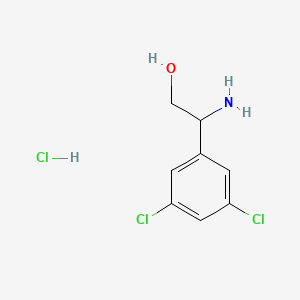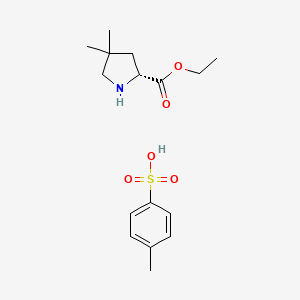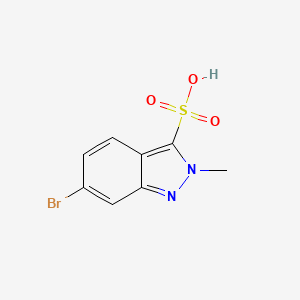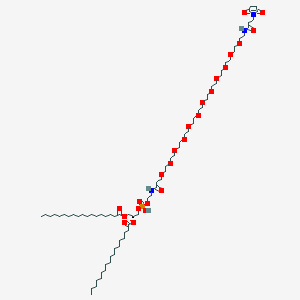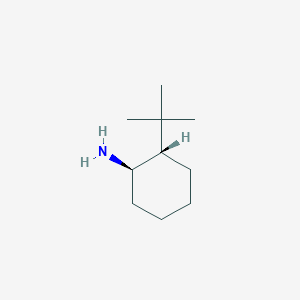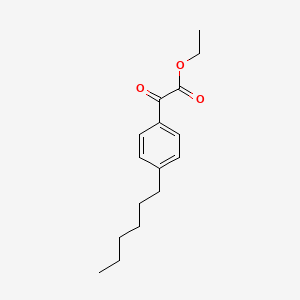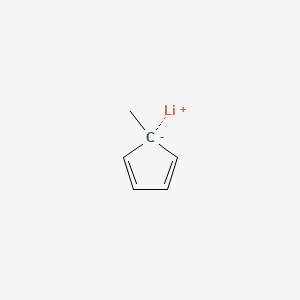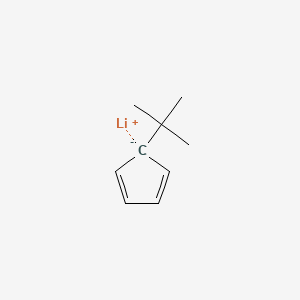
Benzyl perfluoroisopropyl sulfide, 95%
Vue d'ensemble
Description
Benzyl perfluoroisopropyl sulfide (95%) is a synthetic chemical compound used in a variety of laboratory experiments and applications. It is a colorless, odorless, and volatile liquid with a boiling point of approximately 108°C. Benzyl perfluoroisopropyl sulfide is an important reagent in organic synthesis, and has been used in a wide range of studies, including biochemical and physiological research. In
Mécanisme D'action
Benzyl perfluoroisopropyl sulfide (95%) acts as a surfactant, which means it reduces the surface tension of water and other liquids. This property allows it to act as a solubilizer, which helps to dissolve other compounds in aqueous solutions. It also acts as a stabilizer, which helps maintain the stability of aqueous solutions and prevents the formation of foam.
Biochemical and Physiological Effects
Benzyl perfluoroisopropyl sulfide (95%) has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been observed to have an anti-inflammatory effect, and has been used in the treatment of skin conditions such as eczema and psoriasis. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl perfluoroisopropyl sulfide (95%) has several advantages for laboratory experiments. It is a colorless and odorless liquid, making it easy to work with. It is also non-toxic and non-flammable, making it safe to handle and store. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is a volatile liquid, which can make it difficult to work with. It also has a relatively low boiling point, which can make it difficult to distill.
Orientations Futures
There are several potential future directions for the use of benzyl perfluoroisopropyl sulfide (95%). It has been used in the development of new pharmaceuticals and medical treatments, and further research could lead to the discovery of new applications for this compound. It could also be used as a protective coating for surfaces, such as medical instruments, to prevent the growth of bacteria and other microorganisms. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound.
Applications De Recherche Scientifique
Benzyl perfluoroisopropyl sulfide (95%) has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in organic synthesis, as a solvent for organic compounds, and as a protective coating for surfaces. It has also been used to study the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7S/c11-8(9(12,13)14,10(15,16)17)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADJGHBRXPUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl perfluoroisopropyl sulfide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

